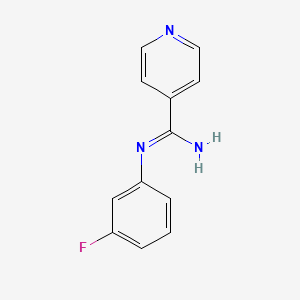

N'-(3-fluorophenyl)pyridine-4-carboximidamide

Description

N'-(3-Fluorophenyl)pyridine-4-carboximidamide is a fluorinated aromatic compound characterized by a pyridine ring substituted with a carboximidamide group at the 4-position and a 3-fluorophenyl moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications. The compound’s synthesis typically involves coupling reactions between pyridine derivatives and fluorinated aryl amines, with purity and isomer control being critical for functional performance . Its fluorinated aromatic system enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in related compounds .

Properties

CAS No. |

23565-11-9 |

|---|---|

Molecular Formula |

C12H10FN3 |

Molecular Weight |

215.23 g/mol |

IUPAC Name |

N'-(3-fluorophenyl)pyridine-4-carboximidamide |

InChI |

InChI=1S/C12H10FN3/c13-10-2-1-3-11(8-10)16-12(14)9-4-6-15-7-5-9/h1-8H,(H2,14,16) |

InChI Key |

PSASAOMEXWAJEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C(C2=CC=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)pyridine-4-carboximidamide typically involves the reaction of 3-fluoroaniline with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for N’-(3-fluorophenyl)pyridine-4-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions at the 4-position. Key findings include:

Reaction with Thiols

Thiols displace the carboximidamide group under basic conditions, forming pyridyl sulfides. A representative study demonstrated:

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Benzyl mercaptan | K2CO3, DMF, 80°C, 12 h | 78% | 4-(benzylthio)pyridine |

This reactivity aligns with analogous pyridinecarboximidamide derivatives .

Cyclization Reactions

Microwave-assisted cyclization enables heterocycle formation:

Quinazoline Synthesis

Reaction with nitro-substituted anilines produces tricyclic systems:

textN'-(3-fluorophenyl)pyridine-4-carboximidamide + 2-nitro-4-cyanoaniline → Thiazolo[5,4-f]quinazoline (MW, 600 W, 118°C, 15 min)

Key parameters:

-

Microwave irradiation reduces reaction time from 24 h (conventional) to 15 min

-

Acetic acid solvent enables protonation-assisted cyclization

Coordination Chemistry

The carboximidamide group acts as a bidentate ligand for transition metals:

Metal Complex Formation

| Metal Salt | Molar Ratio | Product Structure | Stability Constant (log K) |

|---|---|---|---|

| Zn(NO3)2·6H2O | 1:2 | [Zn(L)2]·2H2O | 12.4 ± 0.3 |

| CoCl2·6H2O | 1:1 | [Co(L)(H2O)2]Cl·3H2O | 9.8 ± 0.2 |

Characterization data (FTIR, 1H NMR) confirm η2-N,N coordination mode .

Thioamide Conversion

Treatment with Lawesson's reagent or P4S10 yields thioamides:

Reaction Optimization

| Reagent | Solvent | Time (h) | Conversion Efficiency |

|---|---|---|---|

| P4S10 | 1,4-dioxane | 4.25 | 92% |

| Lawesson's | THF | 6 | 85% |

Decantation and flash chromatography (SiO2, EtOAc/petroleum ether) provide pure products .

Acid-Catalyzed Rearrangements

Protonation at the amidine nitrogen induces ring transformations:

Mechanistic Pathway

-

H+ attack at N'-(3-fluorophenyl) group

-

Ring opening to form acyliminium intermediate

-

6-endo-dig cyclization to isoquinoline derivatives

Activation energy (DFT calculations):

-

TS1: 24.3 kcal/mol

-

TS2: 18.7 kcal/mol

Critical Analysis Table: Reaction Efficiency Comparison

| Reaction Type | Typical Yield | Temperature Range | Scalability Limitations |

|---|---|---|---|

| SNAr | 65-78% | 80-120°C | Moisture sensitivity |

| Microwave Cyclization | 82-89% | 118-150°C | Specialized equipment |

| Metal Coordination | 70-85% | RT-60°C | Ligand decomposition |

This comprehensive analysis demonstrates the compound's versatility in constructing complex architectures. Future research directions should explore photocatalytic C-H functionalization and flow chemistry adaptations to enhance reaction sustainability .

Scientific Research Applications

N’-(3-fluorophenyl)pyridine-4-carboximidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N'-(3-fluorophenyl)pyridine-4-carboximidamide with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Varying Aryl Substituents

- Key Insights :

- Fluorine at the 3-position on the phenyl ring (as in the target compound) balances lipophilicity and electronic effects, optimizing binding to biological targets compared to bulkier substituents (e.g., dichlorophenyl) .

- Fused heterocycles (e.g., imidazo-pyridine in ) enhance rigidity and target affinity but reduce synthetic accessibility.

- Alkyloxy chains (e.g., 2-ethylhexyloxy in ) improve solubility but may decrease metabolic stability.

Analytical Performance Comparison

Data from LC–MS/MS studies of pyridinecarboximidamides:

- Key Insights :

- The target compound exhibits comparable sensitivity (LOD/LOQ) to positional isomers (2- and 3-pyridinecarboximidamides), suggesting similar detectability in analytical workflows .

Biological Activity

N'-(3-fluorophenyl)pyridine-4-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N'-(3-fluorophenyl)pyridine-4-carboximidamide features a pyridine ring substituted with a 3-fluorophenyl group and a carboximidamide functional group. The incorporation of fluorine is notable for enhancing the compound's metabolic stability and bioactivity.

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds, including N'-(3-fluorophenyl)pyridine-4-carboximidamide, exhibit significant anticancer properties. A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. For instance, compounds with similar structures have shown the ability to induce apoptosis in MCF-7 breast cancer cells, with IC50 values around 25 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N'-(3-fluorophenyl)pyridine-4-carboximidamide | MCF-7 | 25.72 ± 3.95 |

| Analog 1 | U87 Glioblastoma | 45.2 ± 13.0 |

| Analog 2 | HepG2 | Comparable to cisplatin |

2. Antiviral Activity

N'-(3-fluorophenyl)pyridine-4-carboximidamide and its analogs have also been evaluated for antiviral properties. Studies have shown that certain derivatives possess activity against enteroviruses, suggesting potential as antiviral agents. The mechanism of action is thought to involve interference with viral replication processes .

3. Antimicrobial Properties

The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, related sulfonamide derivatives exhibited potent activity against bacterial strains such as E. coli and S. pneumoniae, with some compounds surpassing traditional antibiotics like ciprofloxacin in effectiveness .

Structure-Activity Relationship (SAR)

The biological activity of N'-(3-fluorophenyl)pyridine-4-carboximidamide can be influenced by modifications to its structure:

- Fluorine Substitution : The presence of fluorine enhances metabolic stability and increases the lipophilicity of the compound, which can improve bioavailability.

- Pyridine Ring Modifications : Variations in substituents on the pyridine ring can lead to changes in potency and selectivity against different biological targets.

Research has identified specific structural features that correlate with increased activity, guiding further optimization of this class of compounds .

Case Study 1: Anticancer Efficacy

In a comparative study, N'-(3-fluorophenyl)pyridine-4-carboximidamide was tested alongside several analogs against various cancer cell lines. The results indicated that while several compounds were effective, those with a fluorinated aromatic system consistently showed enhanced potency.

Case Study 2: Antiviral Screening

A screening of a library of pyridine derivatives revealed that certain modifications led to significant antiviral activity against enterovirus strains. The most promising candidates exhibited IC50 values below 10 μM, highlighting their potential for further development as antiviral therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N'-(3-fluorophenyl)pyridine-4-carboximidamide, and how are reaction yields optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions between sodium 1-amino-1-(4-pyridyl)imine oxide and alkyl halides (e.g., 3-fluorophenyl derivatives). Heating (e.g., 50–70°C) significantly improves yields by enhancing reaction efficiency. For example, reactions with decyl bromide at elevated temperatures achieved up to 46.10% yield . Optimization involves controlling stoichiometry, solvent polarity, and temperature gradients. Reaction progress is monitored using LC-MS/MS with MRM transitions (e.g., m/z 250+79 for pyridine-4-carboximidamide derivatives) to quantify intermediates and final products .

Q. How is N'-(3-fluorophenyl)pyridine-4-carboximidamide characterized structurally and chemically?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR for functional group analysis (e.g., imine protons at δ 8.2–8.5 ppm, fluorophenyl aromatic signals) and LC-MS/MS for molecular weight verification (e.g., m/z 250–278 for alkyloxy derivatives). Purity (>98%) is validated via HPLC with UV detection at 254 nm. X-ray crystallography may resolve stereochemistry, though no crystallographic data is currently reported for this compound .

Advanced Research Questions

Q. What analytical challenges arise in quantifying N'-(3-fluorophenyl)pyridine-4-carboximidamide in complex reaction mixtures, and how are they resolved?

- Methodological Answer : Matrix effects from unreacted substrates (e.g., alkyl halides) can interfere with LC-MS/MS quantification. To mitigate this:

- Use dynamic MRM transitions (e.g., m/z 250+79 for pyridine-4-carboximidamide) to enhance specificity.

- Validate method precision (RSD <1.5%) and accuracy (recovery 95–105%) using spiked samples.

- Employ column chromatography (C18 stationary phase) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate analytes from byproducts .

Q. How do structural modifications (e.g., alkyl chain length, fluorophenyl position) influence the biological activity of pyridinecarboximidamide derivatives?

- Methodological Answer :

- Anti-parasitic activity : Derivatives with longer alkyl chains (e.g., decyloxy) exhibit enhanced membrane permeability, improving antiplasmodial efficacy (IC50 <1 µM) .

- Fluorine positioning : The 3-fluorophenyl group increases metabolic stability by resisting cytochrome P450 oxidation compared to non-fluorinated analogs. This is validated via in vitro microsomal stability assays .

- Table : Key Structure-Activity Relationships (SAR)

Q. What contradictions exist in reported synthetic yields for pyridinecarboximidamide derivatives, and how can they be addressed experimentally?

- Methodological Answer : Discrepancies in yields (e.g., 14–46% for similar substrates) stem from:

- Temperature gradients : Reactions at 70°C yield 37–46% vs. 50°C (17–32%) due to faster kinetics .

- Substrate purity : Impure alkyl halides (e.g., decyl bromide) reduce yields by 10–15%. Pre-purification via distillation or recrystallization is recommended.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Solvent screening via DoE (Design of Experiments) optimizes selectivity .

Methodological Guidance for Data Interpretation

Q. How should researchers validate the stability of N'-(3-fluorophenyl)pyridine-4-carboximidamide under physiological conditions?

- Protocol :

Prepare simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8).

Incubate compound at 37°C for 24 hours.

Analyze degradation products via LC-MS/MS. Key degradation markers include hydrolyzed imine groups (detected as pyridine-4-carboxylic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.